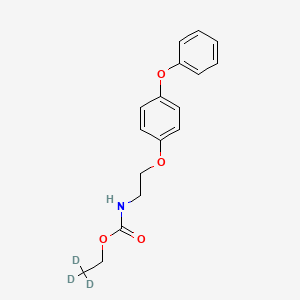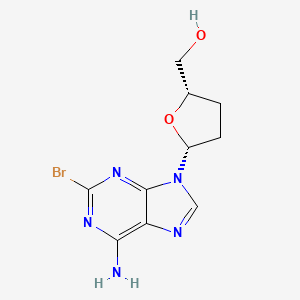
2-Bromo-2',3'-dideoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,3’-dideoxyadenosine typically involves the bromination of 2’,3’-dideoxyadenosine. This process can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the adenine base or the ribose sugar.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO) are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2’,3’-dideoxyadenosine derivatives with different substituents at the 2’ position.
Elimination Reactions: Formation of alkenes or unsaturated derivatives.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2’,3’-dideoxyadenosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B virus.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools
Wirkmechanismus
The mechanism of action of 2-Bromo-2’,3’-dideoxyadenosine involves its incorporation into DNA or RNA chains during replication or transcription. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This inhibits the activity of viral reverse transcriptase and other polymerases, thereby blocking viral replication .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2’,3’-dideoxyadenosine can be compared with other nucleoside analogs such as:
2’,3’-Dideoxyadenosine (ddA): Lacks the bromine atom but shares similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): An analog used in the treatment of HIV, with a similar mechanism of action.
Stavudine (d4T): Another nucleoside analog used as an antiretroviral drug.
Zalcitabine (ddC): Used in HIV treatment, similar in structure but with different substituents.
The uniqueness of 2-Bromo-2’,3’-dideoxyadenosine lies in its bromine substitution, which can influence its reactivity and interactions with biological targets, potentially offering distinct advantages in therapeutic applications .
Eigenschaften
CAS-Nummer |
114849-57-9 |
|---|---|
Molekularformel |
C10H12BrN5O2 |
Molekulargewicht |
314.14 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-amino-2-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI-Schlüssel |
IXEQPOZEJJMHQI-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Br)N |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


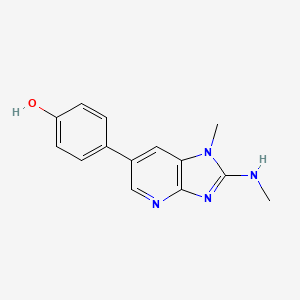
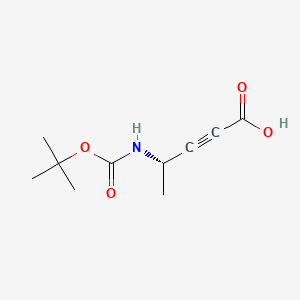
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)


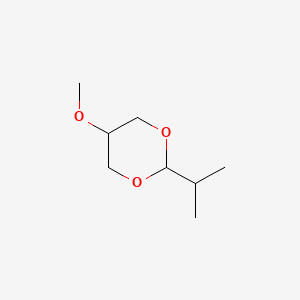

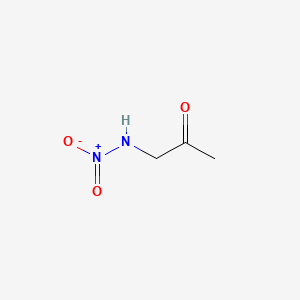

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)



